molecular formula C9H8N2S B2819568 4-(Pyridin-4-yl)thiophen-2-amine CAS No. 692889-16-0

4-(Pyridin-4-yl)thiophen-2-amine

Cat. No. B2819568
CAS RN: 692889-16-0
M. Wt: 176.24
InChI Key: CZMBSPFWRYOPOP-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)thiophen-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a heterocyclic compound that contains both a pyridine and a thiophene ring.

Scientific Research Applications

4-(Pyridin-4-yl)thiophen-2-amine has potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 4-(Pyridin-4-yl)thiophen-2-amine is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, such as the protein kinase CK2 and the serotonin 5-HT2A receptor. This inhibition can lead to a reduction in cell proliferation and inflammation, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 4-(Pyridin-4-yl)thiophen-2-amine can have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. However, more research is needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Pyridin-4-yl)thiophen-2-amine in lab experiments is its relatively simple synthesis method. It can also be easily modified to create analogs with potentially improved properties. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to fully understand its effects.

Future Directions

There are many potential future directions for research on 4-(Pyridin-4-yl)thiophen-2-amine. One direction is to further study its mechanism of action and identify specific targets for its inhibitory effects. Another direction is to develop analogs with improved properties, such as increased potency or selectivity. Additionally, more research is needed to fully understand the potential applications of this compound in drug development.

Synthesis Methods

The synthesis of 4-(Pyridin-4-yl)thiophen-2-amine involves the reaction of 4-bromopyridine with thiophene-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4-pyridin-4-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-5-8(6-12-9)7-1-3-11-4-2-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMBSPFWRYOPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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